SB-657510

Description

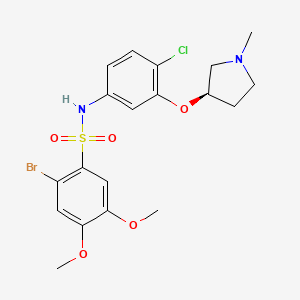

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-[4-chloro-3-[(3R)-1-methylpyrrolidin-3-yl]oxyphenyl]-4,5-dimethoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BrClN2O5S/c1-23-7-6-13(11-23)28-16-8-12(4-5-15(16)21)22-29(24,25)19-10-18(27-3)17(26-2)9-14(19)20/h4-5,8-10,13,22H,6-7,11H2,1-3H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQCZCINJGIRLCD-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)OC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)OC)OC)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H](C1)OC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)OC)OC)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BrClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474960-44-6 | |

| Record name | SB 657510 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0474960446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-N-[4-chloro-3-[[(3R)-1-methyl-3-pyrrolidinyl]oxy]phenyl]-4,5-dimethoxy-benzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SB-657510

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SB-657510 is a potent and selective non-peptide antagonist of the urotensin-II (UT) receptor. Urotensin-II is recognized as the most potent endogenous vasoconstrictor identified to date and is implicated in a variety of physiological and pathophysiological processes, including cardiovascular regulation, inflammation, and cell proliferation. This compound exerts its pharmacological effects by competitively binding to the UT receptor, thereby blocking the downstream signaling cascades initiated by urotensin-II. This guide provides a comprehensive overview of the mechanism of action of this compound, including its binding kinetics, impact on intracellular signaling, and functional consequences in cellular and tissue-based assays. Detailed experimental protocols and quantitative data are presented to offer a thorough understanding for research and drug development applications.

Core Mechanism of Action: Urotensin-II Receptor Antagonism

The primary mechanism of action of this compound is its competitive antagonism of the urotensin-II (UT) receptor, a G protein-coupled receptor (GPCR). By binding to the UT receptor, this compound prevents the binding of the endogenous ligand, urotensin-II (U-II), and consequently inhibits its biological effects.

Binding Affinity and Kinetics

This compound has been extensively characterized as a high-affinity ligand for the UT receptor across multiple species. It is also utilized as a radioligand ([³H]this compound) for receptor binding studies due to its favorable kinetic properties.

Table 1: Binding Affinity of this compound and Related Compounds for the Urotensin-II Receptor

| Compound | Species | Receptor Source | Assay Type | Parameter | Value (nM) | Reference |

| This compound | Monkey | Recombinant HEK293 cells | Saturation Binding ([³H]this compound) | K D | 2.6 ± 0.4 | [1] |

| SB-706375 | Monkey | Recombinant HEK293 cells | Competition Binding ([³H]this compound) | K i | 4.6 ± 1.4 | [1] |

| Human U-II | Monkey | Recombinant HEK293 cells | Competition Binding ([³H]this compound) | K i | 17.6 ± 5.4 | [1] |

| SB-706375 | Human | Recombinant HEK293 cells | Competition Binding ([¹²⁵I]hU-II) | K i | 4.7 ± 1.5 | [1] |

| SB-706375 | Rat | Recombinant HEK293 cells | Competition Binding ([¹²⁵I]hU-II) | K i | 20.7 ± 3.6 | [1] |

| SB-706375 | Cat | Recombinant HEK293 cells | Competition Binding ([¹²⁵I]hU-II) | K i | 11.8 ± 2.1 | [1] |

| SB-706375 | Mouse | Recombinant HEK293 cells | Competition Binding ([¹²⁵I]hU-II) | K i | 15.3 ± 2.9 | [1] |

Table 2: Receptor Density (Bmax) from Saturation Binding Studies

| Radioligand | Species | Receptor Source | Bmax (pmol/mg protein) | Reference |

| [³H]this compound | Monkey | Recombinant HEK293 cells | 0.86 ± 0.12 | [1] |

Functional Antagonism

This compound effectively blocks U-II-induced functional responses in various in vitro systems. This includes the inhibition of intracellular calcium mobilization and the antagonism of vasoconstriction in isolated arterial preparations.

Table 3: Functional Inhibitory Activity of this compound and Analogs

| Compound | Assay | Tissue/Cell Type | Parameter | Value | Reference |

| This compound | U-II-induced Intracellular Ca²⁺ Mobilization | HEK293 cells expressing human UT receptor | IC₅₀ | 180 nM | |

| SB-706375 | U-II-induced Intracellular Ca²⁺ Mobilization | HEK293-UT receptor cells | pK b | 7.29–8.00 | [1] |

| SB-706375 | U-II-induced Contraction | Rat isolated aorta | pK b | 7.47 | [1] |

| This compound | U-II-induced Contraction | Isolated mammalian arteries and aortae | EC₅₀ | 50 - 189 nM |

Signaling Pathways Modulated by this compound

The UT receptor primarily couples to the Gαq subunit of heterotrimeric G proteins. Activation of the UT receptor by U-II initiates a signaling cascade that is effectively blocked by this compound.

Inhibition of Gαq-Mediated Signaling

U-II binding to the UT receptor activates Gαq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺). This rapid increase in cytosolic Ca²⁺ is a key event in mediating the physiological responses to U-II, such as smooth muscle contraction. This compound, by preventing U-II binding, inhibits this entire cascade.

References

SB-657510: A Technical Guide to its Urotensin-II Receptor Antagonist Activity

This in-depth technical guide provides a comprehensive overview of the pharmacological activity of SB-657510, a selective antagonist of the urotensin-II (U-II) receptor (UT). The content herein is curated for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key biological processes.

Core Compound Activity

This compound is a non-peptide small molecule that demonstrates high affinity and selective antagonism for the urotensin-II receptor across multiple species. Its activity has been characterized through a variety of in vitro and in vivo studies, establishing it as a valuable tool for investigating the physiological and pathological roles of the urotensin-II system.

Data Presentation

The quantitative data for this compound's antagonist activity is summarized in the tables below for ease of comparison.

Table 1: Receptor Binding Affinity of this compound

| Species | Receptor Type | Assay Type | Radioligand | Kᵢ (nM) |

| Human | Recombinant UT | Competition Binding | [¹²⁵I]hU-II | 61[1][2][3] |

| Monkey | Recombinant UT | Competition Binding | [¹²⁵I]hU-II | 17[1][2][3] |

| Cat | Recombinant UT | Competition Binding | [¹²⁵I]hU-II | 30[1][2][3] |

| Rat | Recombinant UT | Competition Binding | [¹²⁵I]hU-II | 65[1][2][3] |

| Mouse | Recombinant UT | Competition Binding | [¹²⁵I]hU-II | 56[1][2][3] |

| Monkey | Recombinant UT | Saturation Binding | [³H]this compound | KD ~2 |

Table 2: Functional Antagonist Activity of this compound

| Assay Type | Species/Cell Line | Measured Effect | IC₅₀ (nM) | EC₅₀ (nM) | pKₑ |

| Intracellular Ca²⁺ Mobilization | HEK293-UT cells | Inhibition of U-II-induced Ca²⁺ release | 180[3][4] | 7.29-8.00 | |

| Vascular Contraction | Rat isolated aorta | Antagonism of U-II-induced contraction | 50 - 189[3][4] | 7.47 |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

Radioligand Competition Binding Assay

This protocol outlines the procedure for determining the binding affinity (Kᵢ) of this compound for the urotensin-II receptor.

1. Membrane Preparation:

-

HEK293 cells stably expressing the recombinant urotensin-II receptor (HEK293-UT) are harvested.

-

Cells are homogenized in a cold buffer (e.g., 20 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a binding buffer (e.g., 20 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, 0.1 mg/ml bacitracin, pH 7.4). Protein concentration is determined using a standard protein assay.

2. Binding Reaction:

-

In a 96-well plate, add the following in order:

-

Binding buffer.

-

A fixed concentration of radioligand (e.g., [¹²⁵I]hU-II or [³H]this compound).

-

Increasing concentrations of the unlabeled competitor, this compound.

-

For non-specific binding control wells, add a high concentration of unlabeled urotensin-II (e.g., 1 µM).

-

Cell membrane preparation (10-15 µg of protein).

-

-

The total reaction volume is typically 200 µl.

3. Incubation:

-

The plate is incubated at 25°C for 60 minutes to allow the binding to reach equilibrium.[5]

4. Separation of Bound and Free Ligand:

-

The reaction is terminated by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

5. Detection and Analysis:

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

The data is analyzed using non-linear regression to fit a one-site competition curve.

-

The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined.

-

The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of this compound's ability to inhibit urotensin-II-induced intracellular calcium release.

1. Cell Preparation:

-

HEK293 cells stably expressing the urotensin-II receptor are seeded into a 96-well, black-walled, clear-bottom plate and cultured to confluency.

2. Fluorescent Dye Loading:

-

The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., Krebs-HEPES buffer) for 30-60 minutes at 37°C in the dark. This allows the dye to enter the cells and be de-esterified into its active form.

3. Cell Washing:

-

After incubation, the cells are washed twice with the buffer to remove any extracellular dye.

4. Compound Addition:

-

The cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified period.

5. Agonist Stimulation and Signal Detection:

-

The plate is placed in a fluorometric imaging plate reader (FLIPR) or a suitable fluorescence plate reader.

-

A baseline fluorescence reading is taken.

-

A specific concentration of the agonist, urotensin-II, is added to the wells to stimulate the receptor.

-

The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time.

6. Data Analysis:

-

The peak fluorescence response following agonist addition is determined for each well.

-

The data is normalized to the response of the vehicle-treated control.

-

A dose-response curve is generated by plotting the percentage of inhibition against the concentration of this compound.

-

The IC₅₀ value is calculated from this curve, representing the concentration of this compound that causes 50% inhibition of the urotensin-II-induced calcium mobilization.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the study of this compound.

Urotensin-II Receptor Signaling Pathway

Caption: Urotensin-II signaling and this compound antagonism.

Experimental Workflow for Antagonist Characterization

Caption: Workflow for in vitro characterization of this compound.

References

- 1. This compound | Neurotensin Receptor | TargetMol [targetmol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. SB 657510 | CAS 474960-44-6 | SB657510 | Tocris Bioscience [tocris.com]

- 4. SB 657510 (474960-44-6) for sale [vulcanchem.com]

- 5. Nonpeptidic urotensin-II receptor antagonists I: in vitro pharmacological characterization of SB-706375 - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Target of SB-657510: A Technical Guide to the Urotensin-II Receptor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SB-657510 is a potent and selective antagonist of the Urotensin-II receptor (UT receptor), a G protein-coupled receptor (GPCR) that has garnered significant interest as a therapeutic target in a range of cardiovascular and inflammatory diseases. Urotensin-II, the endogenous ligand for the UT receptor, is one of the most potent vasoconstrictors identified to date. By competitively inhibiting the binding of Urotensin-II, this compound effectively blocks its downstream signaling cascades, which are implicated in vasoconstriction, cell proliferation, and inflammation. This technical guide provides an in-depth overview of the molecular target of this compound, including its pharmacological characterization, the signaling pathways it modulates, and detailed protocols for key experimental assays.

The Urotensin-II Receptor: The Primary Target of this compound

The Urotensin-II receptor is a class A GPCR, also known as GPR14.[1] Upon binding of its ligand, Urotensin-II, the receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways. This compound acts as a competitive antagonist at this receptor, meaning it binds to the same site as Urotensin-II but does not elicit a biological response, thereby preventing the actions of the endogenous ligand.[2]

Pharmacological Profile of this compound

The antagonist activity of this compound has been extensively characterized through various in vitro assays. The binding affinity (Ki) and functional antagonism (IC50/EC50) have been determined across multiple species, highlighting its cross-species activity.

Table 1: Binding Affinity (Ki) of this compound for the Urotensin-II Receptor [3][4][5]

| Species | Ki (nM) |

| Human | 61 |

| Monkey | 17 |

| Cat | 30 |

| Rat | 65 |

| Mouse | 56 |

Table 2: Functional Antagonism of this compound [2][4][5]

| Assay | Species | IC50 / EC50 (nM) |

| U-II-induced Intracellular Ca2+ Mobilization | Not Specified | 180 (IC50) |

| U-II-induced Contraction in Isolated Arteries/Aortae | Mammalian | 50 - 189 (EC50) |

Signaling Pathways Modulated by this compound

Activation of the Urotensin-II receptor initiates a cascade of intracellular events. By blocking this initial step, this compound effectively inhibits these downstream signaling pathways. The primary signaling mechanism involves the coupling of the UT receptor to Gαq, leading to the activation of Phospholipase C (PLC) and subsequent mobilization of intracellular calcium.

Key Downstream Signaling Cascades

-

Intracellular Calcium Mobilization: The activation of PLC by the Gαq subunit leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium is a critical event in vasoconstriction and other cellular responses.

-

JNK/NF-κB Pathway: The Urotensin-II/UT receptor system has been shown to activate the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) pathway.[3] This pathway is a key regulator of inflammation, and its inhibition by this compound contributes to the compound's anti-inflammatory effects.[3]

-

Protein Kinase Activation: Downstream of calcium mobilization and DAG production, various protein kinases are activated, including Protein Kinase C (PKC) and Mitogen-Activated Protein Kinases (MAPKs). These kinases phosphorylate a multitude of cellular proteins, leading to changes in gene expression and cellular function, including cell proliferation and hypertrophy.

Figure 1. Signaling pathway of the Urotensin-II receptor and the inhibitory action of this compound.

Experimental Protocols

The characterization of this compound as a UT receptor antagonist has relied on several key in vitro experiments. The following sections provide detailed methodologies for these assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for its target receptor. It involves competing the binding of a radiolabeled ligand with the unlabeled test compound.

Protocol:

-

Membrane Preparation:

-

Culture cells stably expressing the human Urotensin-II receptor (e.g., HEK293 cells).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, add the following in order:

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

A fixed concentration of radiolabeled ligand (e.g., [³H]this compound or [¹²⁵I]Urotensin-II).

-

Increasing concentrations of the unlabeled test compound (this compound) or a known ligand for competition.

-

Cell membrane preparation.

-

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters several times with ice-cold wash buffer.

-

Dry the filter mat and add scintillation cocktail.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 2. Workflow for a radioligand binding assay to determine the Ki of this compound.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium.

Protocol:

-

Cell Preparation:

-

Seed cells expressing the Urotensin-II receptor into a 96-well black-walled, clear-bottom plate.

-

Culture the cells overnight to allow for attachment.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage.

-

Remove the cell culture medium and add the dye loading buffer to each well.

-

Incubate the plate at 37°C for 60-90 minutes in the dark.

-

-

Antagonist Incubation:

-

Wash the cells with assay buffer to remove excess dye.

-

Add assay buffer containing various concentrations of the antagonist (this compound) to the wells.

-

Incubate for a defined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

-

-

Agonist Stimulation and Measurement:

-

Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Establish a baseline fluorescence reading.

-

Inject a solution of the agonist (Urotensin-II) at a concentration that elicits a submaximal response (e.g., EC80).

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

References

- 1. The role of urotensin II in cardiovascular and renal physiology and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Urotensin II inhibitor eases neuropathic pain by suppressing the JNK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Urotensin-II receptor - Wikipedia [en.wikipedia.org]

- 5. Signalling pathways involved in urotensin II induced ventricular myocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Inhibition of the Urotensin-II Signaling Pathway by SB-657510

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathway inhibition by SB-657510, a selective antagonist of the Urotensin-II (UT) receptor. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of the signaling cascade and experimental workflows.

Introduction to Urotensin-II and its Receptor

Urotensin-II (U-II) is a potent vasoactive peptide that mediates its effects through the G protein-coupled receptor (GPCR) known as the UT receptor. The U-II/UT system is implicated in a variety of physiological and pathophysiological processes, including cardiovascular regulation, inflammation, fibrosis, and cell proliferation.[1][2][3] Consequently, antagonism of the UT receptor presents a promising therapeutic strategy for conditions such as hypertension, heart failure, atherosclerosis, and inflammatory diseases.[1]

This compound: A Selective UT Receptor Antagonist

This compound is a non-peptide, small molecule antagonist that selectively binds to the UT receptor, thereby blocking the downstream signaling pathways initiated by U-II.[1][4] Its antagonistic action has been demonstrated to reverse the pathological effects of U-II in various preclinical models.[1][5][6][7]

Mechanism of Action and Signaling Pathway Inhibition

U-II binding to its G protein-coupled receptor (UT receptor) activates several intracellular signaling cascades. The primary coupling is through Gαq/11, Gα12/13, and Gαi/o proteins.[2][3] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Downstream of these initial events, the U-II/UT pathway activates several key signaling molecules, including:

-

Mitogen-Activated Protein Kinases (MAPKs): Specifically, Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and p38 MAPK are activated, which are involved in cell growth, differentiation, and inflammatory responses.[5][6]

-

Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII): This kinase is activated by the increase in intracellular calcium and plays a role in cardiac hypertrophy.[5][6]

-

RhoA/ROCK pathway: This pathway is involved in vasoconstriction and cellular migration.[2]

-

PI3K/AKT pathway: This pathway is crucial for cell survival and proliferation.[2]

-

JNK/NF-κB pathway: This pathway is associated with inflammatory responses and has been implicated in U-II-mediated neuropathic pain.[1]

This compound acts as a competitive antagonist at the UT receptor, preventing U-II from binding and initiating these downstream signaling events.[1] By blocking the receptor, this compound effectively inhibits U-II-induced intracellular calcium mobilization, MAPK activation, and subsequent cellular responses like vasoconstriction, proliferation, and inflammation.[1][5][6]

Figure 1: Inhibition of the Urotensin-II signaling pathway by this compound.

Quantitative Data Summary

The efficacy and potency of this compound have been quantified in various in vitro assays. The following tables summarize the key binding affinity (Ki) and inhibitory concentration (IC50) values reported in the literature.

Table 1: Binding Affinity (Ki) of this compound for UT Receptors Across Species

| Species | Ki (nM) |

| Human | 61[4][8] |

| Monkey | 17[4][8] |

| Cat | 30[4][8] |

| Rat | 65[4][8] |

| Mouse | 56[4][8] |

Table 2: Functional Inhibitory Potency of this compound

| Assay | Species/Cell Line | Parameter | Value (nM) |

| U-II-induced Intracellular Ca²⁺ Mobilization | HEK293 cells expressing UT receptor | IC50 | 180[1][8] |

| U-II-induced Contraction | Isolated mammalian arteries and aortae | EC50 | 50 - 189[1] |

| [³H]this compound Radioligand Binding | Monkey UT-HEK293 membranes | KD | ~2[9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the inhibitory action of this compound.

1. Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for the UT receptor.

-

Materials:

-

Cell membranes from HEK293 cells stably expressing the UT receptor.

-

[³H]this compound (radioligand).

-

Unlabeled this compound (cold ligand) for competition binding.

-

Binding buffer (e.g., 20 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Protocol:

-

Incubate the cell membranes with a fixed concentration of [³H]this compound.

-

For competition assays, include increasing concentrations of unlabeled this compound.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.[9]

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the dissociation constant (KD) for saturation binding or the inhibitory constant (Ki) for competition binding.

-

2. Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit U-II-induced increases in intracellular calcium.

-

Materials:

-

HEK293 cells expressing the UT receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Urotensin-II.

-

This compound.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

Fluorometric imaging plate reader (FLIPR) or fluorescence microscope.

-

-

Protocol:

-

Plate the cells in a multi-well plate and allow them to adhere.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with varying concentrations of this compound for a defined period.

-

Add a fixed concentration of U-II to stimulate the cells.

-

Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

Calculate the IC50 value of this compound by plotting the inhibition of the calcium response against the concentration of the antagonist.

-

Figure 2: General experimental workflow for characterizing this compound.

Therapeutic Potential and Future Directions

The selective inhibition of the U-II/UT signaling pathway by this compound has demonstrated therapeutic potential in preclinical models of cardiovascular and inflammatory diseases.[1][4] For instance, this compound has been shown to attenuate vascular dysfunction, cardiac hypertrophy, and hypertension.[1] Furthermore, its anti-inflammatory effects, such as reducing the expression of adhesion molecules and tissue factors, suggest its utility in conditions like atherosclerosis.[1][4][8]

Future research will likely focus on the clinical development of this compound and other UT receptor antagonists. Further studies are needed to fully elucidate the role of the U-II/UT system in various human diseases and to evaluate the safety and efficacy of its inhibitors in clinical trials. The continued investigation into the signaling intricacies of the UT receptor will also pave the way for the development of next-generation antagonists with improved pharmacological profiles.

References

- 1. medkoo.com [medkoo.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | Neurotensin Receptor | TargetMol [targetmol.com]

- 5. journals.plos.org [journals.plos.org]

- 6. Signalling pathways involved in urotensin II induced ventricular myocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Signalling pathways involved in urotensin II induced ventricular myocyte hypertrophy | PLOS One [journals.plos.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Nonpeptidic urotensin-II receptor antagonists I: in vitro pharmacological characterization of SB-706375 - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of SB-657510: A Urotensin-II Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

SB-657510 is a potent and selective non-peptide antagonist of the urotensin-II (UT) receptor, a G protein-coupled receptor (GPCR) implicated in a variety of physiological processes, including cardiovascular homeostasis. Urotensin-II (U-II) is recognized as the most potent endogenous vasoconstrictor identified to date, and its receptor, UT, is a promising therapeutic target for a range of cardiovascular and inflammatory diseases. This technical guide provides a comprehensive overview of the discovery and development of this compound, with a focus on its pharmacological properties, mechanism of action, and the experimental methodologies used in its characterization.

Core Compound Data

| Parameter | Value | Reference |

| Compound Name | This compound | [1] |

| Chemical Name | 2-bromo-N-[4-chloro-3-((R)-1-methyl-pyrrolidin-3-yloxy)-phenyl]-4,5-dimethoxybenzenesulphonamide HCl | [1] |

| Mechanism of Action | Selective Urotensin-II (UT) Receptor Antagonist | [2][3] |

| Therapeutic Potential | Cardiovascular diseases (hypertension, heart failure, atherosclerosis), Neuropathic pain, Inflammation | [2][4] |

In Vitro Pharmacological Profile

The in vitro activity of this compound has been characterized across various assays and species, demonstrating its high affinity and potency as a UT receptor antagonist.

Radioligand Binding Assays

| Parameter | Species | Value (nM) | Reference |

| Ki | Human | 61 | [3] |

| Monkey | 17 | [3] | |

| Cat | 30 | [3] | |

| Rat | 65 | [3] | |

| Mouse | 56 | [3] | |

| KD | Monkey | ~2 | [1] |

| Bmax | Monkey | ~0.9 pmol/mg protein | [1] |

Functional Assays

| Assay | Parameter | Value (nM) | Reference |

| U-II-induced Intracellular Ca2+ Mobilization | IC50 | 180 | [2] |

| U-II-induced Contraction in Isolated Mammalian Arteries and Aortae | EC50 | 50 - 189 | [2] |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by competitively blocking the binding of urotensin-II to the UT receptor. The UT receptor is primarily coupled to the Gαq subunit of heterotrimeric G proteins. Activation of the UT receptor by U-II initiates a downstream signaling cascade that is inhibited by this compound.

Preclinical and Clinical Development Status

As of the latest available information, detailed preclinical pharmacokinetic and toxicology data for this compound in animal models are not publicly available. Similarly, there is no public record of this compound having entered clinical trials. The development of this compound may have been discontinued (B1498344) at the preclinical stage, or the data has not been published.

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize this compound are provided below.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki, KD) and receptor density (Bmax) of this compound for the UT receptor.

Protocol:

-

Membrane Preparation: Membranes are prepared from cells recombinantly expressing the UT receptor (e.g., HEK293-UT cells).

-

Saturation Binding: To determine KD and Bmax, increasing concentrations of a radiolabeled ligand (e.g., [³H]this compound) are incubated with the cell membranes. Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor (e.g., cold U-II).

-

Competition Binding: To determine the Ki of this compound, a fixed concentration of the radiolabeled ligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

Incubation: The binding reaction is carried out in a suitable buffer at a specific temperature (e.g., 25°C) and for a duration sufficient to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to calculate KD, Bmax, and Ki values.

Intracellular Calcium Mobilization Assay

Objective: To measure the functional antagonist activity of this compound by assessing its ability to inhibit U-II-induced intracellular calcium release.

Protocol:

-

Cell Culture: Cells expressing the UT receptor are cultured in appropriate media.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Antagonist Incubation: The cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: Urotensin-II is added to the cells to stimulate calcium release.

-

Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence plate reader or microscope.

-

Data Analysis: The IC50 value for this compound is calculated by plotting the inhibition of the U-II response against the concentration of this compound.

Isolated Tissue Bath Assay

Objective: To evaluate the effect of this compound on U-II-induced vasoconstriction in isolated arteries.

Protocol:

-

Tissue Preparation: Arterial rings (e.g., from rat aorta) are dissected and mounted in an isolated tissue bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂).

-

Equilibration: The tissues are allowed to equilibrate under a resting tension.

-

Contraction Induction: A cumulative concentration-response curve to U-II is generated to establish a baseline contractile response.

-

Antagonist Incubation: The tissues are washed and then incubated with this compound for a defined period.

-

Challenge with Agonist: A second concentration-response curve to U-II is generated in the presence of this compound.

-

Data Analysis: The rightward shift in the U-II concentration-response curve is used to determine the potency of this compound as a competitive antagonist, often expressed as a pA2 value.

Experimental Workflow

The discovery of novel UT receptor antagonists like this compound typically follows a structured screening and characterization workflow.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the urotensin-II receptor with demonstrated in vitro activity. Its ability to block the downstream signaling of the UT receptor highlights its potential as a therapeutic agent for cardiovascular and inflammatory diseases. While the lack of publicly available preclinical and clinical data makes its current development status unclear, the information gathered on its discovery and in vitro pharmacology provides a valuable resource for researchers in the field of GPCR drug discovery. Further investigation into the therapeutic applications of UT receptor antagonists remains a promising area of research.

References

SB-657510: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of SB-657510, a potent and selective antagonist of the urotensin-II receptor (UTR). This document is intended to serve as a valuable resource for researchers and professionals involved in cardiovascular research and drug development.

Chemical Structure and Properties

This compound, with the IUPAC name 2-Bromo-N-[4-chloro-3-[[(3R)-1-methyl-3-pyrrolidinyl]oxy]phenyl]-4,5-dimethoxybenzenesulfonamide, is a small molecule antagonist of the urotensin-II receptor.[1][2][3][4] Its chemical and physical properties are summarized in the tables below.

Chemical Identifiers

| Property | Value |

| IUPAC Name | 2-Bromo-N-[4-chloro-3-[[(3R)-1-methyl-3-pyrrolidinyl]oxy]phenyl]-4,5-dimethoxybenzenesulfonamide[1][2][3] |

| CAS Number | 474960-44-6[1][4] |

| SMILES | O=S(C1=CC(OC)=C(OC)C=C1Br)(NC2=CC=C(Cl)C(O[C@H]3CN(C)CC3)=C2)=O[1] |

| InChI | InChI=1S/C19H22BrClN2O5S/c1-23-7-6-13(11-23)28-16-8-12(4-5-15(16)21)22-29(24,25)19-10-18(27-3)17(26-2)9-14(19)20/h4-5,8-10,13,22H,6-7,11H2,1-3H3/t13-/m1/s1[1][4] |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C19H22BrClN2O5S[1][4] |

| Molecular Weight | 505.81 g/mol [1][2][3] |

| Appearance | Solid[4] |

| Purity | ≥98% (HPLC)[3] |

| Solubility | DMSO: Sparingly soluble (1-10 mg/ml), Ethanol: Slightly soluble (0.1-1 mg/ml)[4] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year[5] |

Biological Activity and Mechanism of Action

This compound is a selective and potent competitive antagonist of the urotensin-II receptor (UTR), a G protein-coupled receptor (GPCR).[1][3] Urotensin-II is the most potent known vasoconstrictor and is implicated in a variety of cardiovascular diseases.[6] this compound exerts its effects by blocking the binding of urotensin-II to the UTR, thereby inhibiting its downstream signaling pathways.

Urotensin-II Receptor Signaling Pathway

The binding of urotensin-II to its receptor (UTR) primarily activates the Gαq subunit of the heterotrimeric G protein.[6] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Elevated intracellular Ca2+ and PKC activation lead to various cellular responses, including vasoconstriction, cell proliferation, and inflammation. This compound blocks the initial step of this pathway by preventing urotensin-II from binding to the UTR.

Pharmacological Data

The inhibitory activity of this compound has been characterized in various in vitro assays.

| Parameter | Species | Value |

| Ki | Human | 61 nM |

| Monkey | 17 nM | |

| Cat | 30 nM | |

| Rat | 65 nM | |

| Mouse | 56 nM | |

| IC50 (Ca2+ mobilization) | - | 180 nM[1] |

| EC50 (vasoconstriction antagonism) | Mammalian arteries/aortae | 50 - 189 nM[1] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on established methods and may require optimization for specific experimental conditions.

Synthesis and Purification of this compound

A specific, detailed synthesis protocol for this compound is not publicly available. However, based on its chemical structure, a plausible synthetic route would involve the coupling of a substituted benzenesulfonyl chloride with a substituted aniline. The synthesis of the key intermediates, 2-bromo-4,5-dimethoxybenzenesulfonyl chloride and 4-chloro-3-[[(3R)-1-methyl-3-pyrrolidinyl]oxy]aniline, would be required. The final product would likely be purified by column chromatography on silica (B1680970) gel followed by recrystallization or by preparative high-performance liquid chromatography (HPLC).

Purification (General Procedure): Crude this compound can be purified using reversed-phase HPLC. A C18 column is typically used with a mobile phase gradient of acetonitrile (B52724) and water, often with a modifier such as trifluoroacetic acid (TFA) or formic acid. The fractions containing the pure product are collected, combined, and lyophilized to yield the final compound. Purity is typically assessed by analytical HPLC and structural identity confirmed by mass spectrometry and NMR.

Urotensin-II Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the urotensin-II receptor.

Materials:

-

Membranes from cells expressing the urotensin-II receptor (e.g., HEK293-UTR)

-

Radiolabeled ligand (e.g., [³H]this compound or [¹²⁵I]Urotensin-II)

-

This compound (unlabeled)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

96-well plates

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of unlabeled this compound in binding buffer.

-

In a 96-well plate, add binding buffer, a fixed concentration of radiolabeled ligand, and varying concentrations of unlabeled this compound.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) with gentle agitation to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled urotensin-II.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value is determined by non-linear regression analysis of the competition binding data, and the Ki value is calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit urotensin-II-induced increases in intracellular calcium concentration.

Materials:

-

Cells expressing the urotensin-II receptor (e.g., CHO-UTR or HEK293-UTR)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

-

Urotensin-II

-

This compound

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

-

96- or 384-well black-walled, clear-bottom plates

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Seed cells in the microplates and allow them to attach overnight.

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes).

-

Measure the baseline fluorescence.

-

Add a fixed concentration of urotensin-II (typically the EC80 concentration) to stimulate the cells.

-

Immediately measure the change in fluorescence over time.

-

The inhibitory effect of this compound is determined by the reduction in the urotensin-II-induced fluorescence signal.

-

The IC50 value is calculated by plotting the percentage of inhibition against the concentration of this compound.

Vasoconstriction Assay in Isolated Arteries

This ex vivo assay assesses the ability of this compound to antagonize urotensin-II-induced contraction of blood vessels.

Materials:

-

Isolated arterial rings (e.g., rat aorta or human arteries)

-

Organ bath system with force transducers

-

Krebs-Henseleit solution (gassed with 95% O₂ / 5% CO₂)

-

Urotensin-II

-

This compound

-

A vasoconstrictor for pre-contraction (e.g., phenylephrine (B352888) or KCl)

Procedure:

-

Mount the arterial rings in the organ baths containing Krebs-Henseleit solution at 37°C.

-

Allow the tissues to equilibrate under a resting tension.

-

Induce a stable contraction with a vasoconstrictor.

-

Once a stable plateau is reached, cumulatively add increasing concentrations of this compound to determine its direct effect on vascular tone (typically none).

-

In a separate set of experiments, pre-incubate the arterial rings with varying concentrations of this compound for a defined period.

-

Generate a cumulative concentration-response curve for urotensin-II in the absence and presence of this compound.

-

The antagonistic effect of this compound is observed as a rightward shift in the concentration-response curve of urotensin-II.

-

The potency of the antagonism can be quantified by calculating the pA2 value from a Schild plot.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the urotensin-II system. Its high potency and selectivity make it a lead compound for the development of novel therapeutics for cardiovascular diseases. This technical guide provides a comprehensive overview of its chemical and biological properties, along with detailed experimental protocols to facilitate further research in this area.

References

- 1. Biochemical and pharmacological characterization of nuclear urotensin-II binding sites in rat heart - PMC [pmc.ncbi.nlm.nih.gov]

- 2. med.upenn.edu [med.upenn.edu]

- 3. researchgate.net [researchgate.net]

- 4. Identification of new target proteins of a Urotensin-II receptor antagonist using transcriptome-based drug repositioning approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional and binding characterizations of urotensin II-related peptides in human and rat urotensin II-receptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Urotensin-II - Wikipedia [en.wikipedia.org]

SB-657510: A Comprehensive Technical Guide to its Urotensin-II Receptor Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the binding affinity and kinetics of SB-657510, a selective antagonist of the urotensin-II (UT) receptor. The information presented herein is curated from peer-reviewed scientific literature to support researchers and professionals in the field of drug development.

Core Concepts: Binding Affinity and Kinetics

This compound is a nonpeptide antagonist that exhibits high-affinity and reversible binding to the urotensin-II receptor, a G protein-coupled receptor (GPCR) implicated in a range of physiological processes, including cardiovascular regulation.[1][2] Understanding the binding characteristics of this compound is crucial for elucidating its mechanism of action and therapeutic potential.

Quantitative Binding Data

The binding affinity of this compound and related compounds to the UT receptor has been extensively characterized across various species using radioligand binding assays. The key parameters are summarized in the tables below.

Table 1: Binding Affinity (Ki) of this compound at Urotensin-II Receptors

| Species | Ki (nM) |

| Human | 61[3][4][5] |

| Monkey | 17[3][4][5] |

| Cat | 30[3][4][5] |

| Rat | 65[3][4][5] |

| Mouse | 56[3][4][5] |

Table 2: Radioligand Binding and Functional Parameters of this compound and Comparators

| Compound/Ligand | Parameter | Value | Species/Cell Line |

| [³H]this compound | KD | ~2 nM | Monkey UT-HEK293[1] |

| [³H]this compound | Bmax | ~0.9 pmol/mg protein | Monkey UT-HEK293[1] |

| This compound | IC50 (Ca2+ mobilization) | 180 nM | Not Specified[2][5] |

| This compound | EC50 (aortic contraction) | 50 - 189 nM | Mammalian[2][5] |

| SB-706375 | Ki ([¹²⁵I]hU-II binding) | 4.7 - 20.7 nM | Rodent, Feline, Primate recombinant UT receptors[1] |

| Human U-II | Ki ([³H]this compound binding) | 4 - 17 nM | Monkey recombinant UT receptor[1] |

| Goby U-II | Ki ([³H]this compound binding) | 4 - 17 nM | Monkey recombinant UT receptor[1] |

Binding Kinetics

The kinetics of this compound binding to the UT receptor have been characterized as rapid and reversible.[1]

Table 3: Kinetic Parameters of [³H]this compound Binding

| Parameter | Value | Conditions |

| Association (t1/2) | 2.0 min | 10 nM [³H]this compound in UT-HEK293 membranes[1] |

| Dissociation (t1/2) | 1.2 min | Addition of excess cold ligand at equilibrium[1] |

Experimental Protocols

The data presented in this guide were primarily generated using radioligand binding assays. Below is a detailed methodology based on published studies.[1]

Radioligand Binding Assay for this compound

1. Membrane Preparation:

-

Membranes are prepared from HEK293 cells stably expressing the recombinant urotensin-II receptor (e.g., monkey UT-HEK293).[1]

2. Saturation Binding Assay (to determine KD and Bmax):

-

Incubation: Incubate 10-15 µg of cell membranes with increasing concentrations of [³H]this compound (e.g., 0.2–25 nM).[1]

-

Buffer: Use a binding buffer such as 20 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂, 0.2% BSA, and 0.1 mg/ml bacitracin.[1]

-

Nonspecific Binding: Determine nonspecific binding in the presence of a high concentration of a competing ligand, such as 1 µM human urotensin-II (hU-II).[1]

-

Incubation Conditions: Incubate at 25°C for 60 minutes in a total volume of 200 µl.[1]

-

Termination: Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound and free radioligand.

-

Analysis: Determine the amount of bound radioactivity by liquid scintillation counting. Analyze the data using Scatchard analysis or nonlinear regression to calculate KD and Bmax.[1]

3. Competition Binding Assay (to determine Ki):

-

Incubation: Incubate cell membranes (10-15 µg) with a fixed concentration of [³H]this compound (e.g., 10 nM) and increasing concentrations of the unlabeled competitor (e.g., this compound, SB-706375, or U-II peptides).[1]

-

Incubation Conditions: Incubate at 25°C for 30-60 minutes.[1]

-

Termination and Analysis: Follow the same termination and analysis procedures as the saturation binding assay to determine the IC50 of the competitor. Calculate the Ki value using the Cheng-Prusoff equation.

4. Kinetic Assays (to determine association and dissociation rates):

-

Association Rate: Incubate membranes with a single concentration of [³H]this compound (e.g., 10 nM) and measure the specific binding at various time points until equilibrium is reached.[1]

-

Dissociation Rate: Allow binding to reach equilibrium (e.g., after 30 minutes of incubation with [³H]this compound), then initiate dissociation by adding a saturating concentration of a non-radiolabeled ligand (e.g., 1 µM hU-II). Measure the decrease in specific binding over time.[1]

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the context of this compound's action, the following diagrams illustrate the urotensin-II receptor signaling pathway and a typical experimental workflow.

References

- 1. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Urotensin-II receptor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of SB-657510: A Technical Guide

Introduction

SB-657510 is a potent and selective, non-peptidic antagonist of the urotensin-II (UT) receptor, a G protein-coupled receptor (GPCR) implicated in a variety of physiological processes, including cardiovascular regulation.[1][2] As a competitive antagonist, this compound blocks the binding of the endogenous ligand urotensin-II (U-II), thereby inhibiting its downstream signaling effects such as vasoconstriction and intracellular calcium mobilization.[1] Its high selectivity and cross-species activity make it a valuable research tool for investigating the pathophysiological roles of the U-II system.[3] This document provides a detailed overview of the in vitro pharmacological data and experimental methodologies used to characterize this compound.

Pharmacological Data

The in vitro activity of this compound has been quantified through various binding and functional assays. The data presented below summarizes its affinity for the UT receptor across different species and its functional potency in inhibiting U-II-induced cellular responses.

Table 1: Receptor Binding Affinity of this compound

This table outlines the equilibrium dissociation constant (Kᵢ) of this compound for the urotensin-II receptor in several species.

| Species | Receptor Type | Kᵢ (nM) | Reference |

| Human | Recombinant UT | 61 | [2][4] |

| Monkey | Recombinant UT | 17 | [2][4] |

| Cat | Recombinant UT | 30 | [2][4] |

| Rat | Recombinant UT | 65 | [2][4] |

| Mouse | Recombinant UT | 56 | [2][4] |

Table 2: Functional Antagonism by this compound

This table presents the potency of this compound in inhibiting urotensin-II-mediated physiological responses in functional assays.

| Assay Type | System | Parameter | Value (nM) | Reference |

| Calcium Mobilization | U-II-induced | IC₅₀ | 180 | [1][5] |

| Vascular Contraction | Isolated Mammalian Arteries/Aortae | EC₅₀ | 50 - 189 | [1][5] |

Signaling Pathway and Mechanism of Action

Urotensin-II binding to its receptor (UT), a Gq/11-coupled GPCR, initiates a signaling cascade that leads to an increase in intracellular calcium ([Ca²⁺]i). This compound acts by competitively occupying the U-II binding site on the receptor, preventing this cascade.

Caption: U-II signaling pathway via the UT receptor and competitive antagonism by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections describe the protocols for key experiments used to characterize this compound.

Radioligand Competition Binding Assay

This assay quantifies the affinity of this compound for the UT receptor by measuring its ability to displace a radiolabeled ligand.

-

Cell Preparation: Membranes are prepared from Human Embryonic Kidney (HEK293) cells stably transfected with the recombinant mammalian UT receptor.[6]

-

Radioligand: Tritiated this compound ([³H]this compound) is used as the radioligand.[6]

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) is used for all dilutions and incubations.

-

Procedure:

-

Varying concentrations of unlabeled this compound (or other test compounds) are prepared.

-

Cell membranes (containing the UT receptor) are incubated in the assay buffer with a fixed concentration of [³H]this compound (e.g., 10 nM) and the varying concentrations of the unlabeled competitor.[6]

-

The incubation is carried out at room temperature (25°C) for a sufficient time to reach equilibrium (e.g., 30 minutes).[6]

-

The reaction is terminated by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) to separate bound from free radioligand.

-

Filters are washed with ice-cold assay buffer to remove non-specifically bound radioactivity.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis: The data are analyzed using nonlinear regression to fit a one-site competition model, from which the IC₅₀ (concentration of competitor that inhibits 50% of specific binding) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Intracellular Calcium ([Ca²⁺]i) Mobilization Assay

This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium induced by U-II.

-

Cell Loading: HEK293 cells expressing the UT receptor are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM (e.g., 5 µM), in a suitable buffer (e.g., Krebs-HEPES).[7] The incubation is typically performed at 37°C for 30 minutes.[7]

-

Procedure:

-

After loading, cells are washed to remove excess dye and resuspended in fresh buffer.

-

Cells are pre-incubated with varying concentrations of this compound or vehicle for a defined period.

-

The cell suspension is placed in a fluorometer, and a baseline fluorescence reading is established.

-

A fixed concentration of U-II (agonist) is added to stimulate the cells.

-

The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is recorded over time.

-

-

Data Analysis: The peak fluorescence response is measured. The antagonist's potency is determined by plotting the U-II-induced response against the concentration of this compound. The IC₅₀ value, representing the concentration of this compound that causes 50% inhibition of the maximal U-II response, is calculated using a sigmoidal dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of a typical radioligand competition binding assay.

Caption: A step-by-step workflow diagram for a competition binding assay.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound | Neurotensin Receptor | TargetMol [targetmol.com]

- 3. Nonpeptidic urotensin-II receptor antagonists I: in vitro pharmacological characterization of SB-706375 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. SB 657510 (474960-44-6) for sale [vulcanchem.com]

- 6. Nonpeptidic urotensin-II receptor antagonists I: in vitro pharmacological characterization of SB-706375 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro and in vivo pharmacological characterization of the novel UT receptor ligand [Pen5,DTrp7,Dab8]urotensin II(4–11) (UFP-803) - PMC [pmc.ncbi.nlm.nih.gov]

The Role of SB-657510 in Cardiovascular Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-657510 is a potent and selective non-peptide antagonist of the urotensin-II (UT) receptor. Urotensin-II, a cyclic peptide, is recognized as one of the most potent vasoconstrictors in mammals and is implicated in the pathophysiology of various cardiovascular diseases. Its effects are mediated through the G-protein coupled UT receptor, which is expressed in cardiovascular tissues, including vascular smooth muscle cells and cardiomyocytes. The urotensinergic system is linked to the progression of hypertension, heart failure, and atherosclerosis. Consequently, the development of UT receptor antagonists like this compound presents a promising therapeutic strategy for mitigating the detrimental effects of urotensin-II in the cardiovascular system. This technical guide provides an in-depth overview of the core pharmacology of this compound, its mechanism of action, and its demonstrated role in preclinical cardiovascular research, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Introduction to this compound

This compound is a small molecule antagonist that selectively targets the urotensin-II receptor. By blocking the binding of urotensin-II to its receptor, this compound effectively inhibits the downstream signaling cascades that lead to vasoconstriction, cellular proliferation, and inflammation. Preclinical studies have highlighted its potential therapeutic applications in a range of cardiovascular disorders.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of this compound, demonstrating its affinity and potency as a UT receptor antagonist.

| Parameter | Species/System | Value | Reference |

| IC50 | U-II-induced intracellular Ca2+ mobilization | 180 nM | [1] |

| EC50 | Antagonism of U-II contractile action in isolated mammalian arteries and aortae | 50 - 189 nM | [1] |

Table 1: Potency of this compound in Functional Assays

| Parameter | Species/System | Radioligand | Value | Reference |

| Ki | Human UT receptor | [3H]this compound | 61 nM | [2] |

| Ki | Monkey UT receptor | [3H]this compound | 17 nM | [2] |

| Ki | Cat UT receptor | [3H]this compound | 30 nM | [2] |

| Ki | Rat UT receptor | [3H]this compound | 65 nM | [2] |

| Ki | Mouse UT receptor | [3H]this compound | 56 nM | [2] |

| KD | Monkey UT receptor | [3H]this compound | 2.6 ± 0.4 nM | [3] |

| Bmax | Monkey UT receptor | [3H]this compound | 0.86 ± 0.12 pmol/mg protein | [3] |

Table 2: Binding Affinity of this compound for the Urotensin-II Receptor

Mechanism of Action and Signaling Pathway

Urotensin-II binding to its Gq-coupled receptor (UT receptor) initiates a signaling cascade that is central to its physiological and pathological effects in the cardiovascular system. This compound acts by competitively inhibiting this interaction.

Caption: Urotensin-II signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the role of this compound in cardiovascular research.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki, KD) and receptor density (Bmax) of this compound for the UT receptor.

-

Cell/Tissue Preparation:

-

HEK293 cells stably expressing the human or other species' UT receptor are cultured to ~80% confluency.

-

Cells are washed with ice-cold PBS and harvested by scraping.

-

Cell pellets are resuspended in a lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors) and homogenized.

-

The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in an assay buffer.[4]

-

-

Saturation Binding Assay:

-

A constant amount of membrane preparation is incubated with increasing concentrations of [3H]this compound.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled urotensin-II.

-

Incubation is carried out at 25°C for 60 minutes in a binding buffer (e.g., 20 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, 0.1 mg/ml bacitracin).[5]

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data are analyzed using Scatchard analysis to determine KD and Bmax.

-

-

Competition Binding Assay:

-

A fixed concentration of [3H]this compound is incubated with membrane preparations in the presence of increasing concentrations of unlabeled this compound or other competing ligands.

-

The assay is performed under the same buffer and incubation conditions as the saturation binding assay.

-

The IC50 value is determined from the competition curve and converted to a Ki value using the Cheng-Prusoff equation.

-

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit urotensin-II-induced increases in intracellular calcium.

-

Cell Preparation:

-

Cells expressing the UT receptor (e.g., HEK293-UT) are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

-

-

Dye Loading:

-

The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a loading buffer (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C.[6]

-

-

Assay Procedure:

-

After dye loading, the plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

For antagonist mode, cells are pre-incubated with varying concentrations of this compound before the addition of a fixed concentration of urotensin-II (typically the EC80).

-

Changes in fluorescence intensity, corresponding to changes in intracellular calcium, are measured in real-time.

-

The IC50 value for this compound is calculated from the concentration-response curve.

-

In Vivo Atherosclerosis Model

This protocol outlines the use of this compound in a mouse model of atherosclerosis to evaluate its anti-atherosclerotic effects.

-

Animal Model:

-

Disease Induction:

-

At 6-8 weeks of age, mice are placed on a high-fat "Western-type" diet (e.g., 21% fat, 0.15% cholesterol) for a period of 12-16 weeks to accelerate the development of atherosclerosis.

-

-

Drug Administration:

-

This compound is administered to a treatment group of mice, typically via oral gavage or intraperitoneal injection, at a predetermined dose and frequency throughout the high-fat diet feeding period. A vehicle control group receives the vehicle solution.

-

-

Endpoint Analysis:

-

Atherosclerotic Lesion Analysis: At the end of the study, mice are euthanized, and the aortas are dissected. The extent of atherosclerotic plaques in the aortic root and the entire aorta (en face) is quantified after staining with Oil Red O.[3]

-

Immunohistochemistry: Aortic sections are stained for markers of inflammation (e.g., VCAM-1) and thrombosis (e.g., Tissue Factor).

-

Gene Expression Analysis: RNA is extracted from aortic tissue to measure the expression of inflammatory genes by RT-qPCR.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the anti-atherosclerotic efficacy of this compound.

Caption: A streamlined workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a valuable research tool for investigating the role of the urotensinergic system in cardiovascular disease. Its high affinity and selectivity for the UT receptor, coupled with its demonstrated efficacy in preclinical models of atherosclerosis, underscore its potential as a therapeutic candidate. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of cardiovascular drug discovery and development. Further investigation into the long-term efficacy and safety of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 2. Atherosclerosis: an overview of mouse models and a detailed methodology to quantify lesions in the aortic root - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Nonpeptidic urotensin-II receptor antagonists I: in vitro pharmacological characterization of SB-706375 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

The Urotensin II Receptor Antagonist SB-657510: A Technical Overview of its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-657510 is a selective, non-peptidic antagonist of the urotensin II (UII) receptor (UT), a G protein-coupled receptor implicated in a range of cardiovascular and inflammatory pathologies. Urotensin II, recognized as the most potent endogenous vasoconstrictor, is also a significant mediator of pro-inflammatory processes. By competitively blocking the UII-UT interaction, this compound effectively mitigates downstream inflammatory signaling cascades. This technical guide provides an in-depth review of the anti-inflammatory properties of this compound, summarizing key quantitative data, detailing experimental methodologies from pivotal studies, and visualizing the associated molecular pathways and experimental workflows. The evidence presented underscores the therapeutic potential of this compound in conditions characterized by chronic inflammation, such as atherosclerosis.

Mechanism of Action

This compound exerts its anti-inflammatory effects by selectively antagonizing the urotensin II receptor.[1][2] UII binding to its receptor, a G protein-coupled receptor, triggers a cascade of intracellular events that promote inflammation.[3] this compound competitively binds to UT receptors, thereby blocking the actions of UII and inhibiting downstream signaling.[2]

This blockade leads to the attenuation of pro-inflammatory responses, including the reduced expression of key inflammatory mediators.[2] Specifically, this compound has been shown to inhibit the UII-induced expression of:

-

Adhesion Molecules: Vascular cell adhesion molecule-1 (VCAM-1), which is crucial for the recruitment and attachment of leukocytes to the endothelium, a critical early step in inflammation.[1][4]

-

Pro-inflammatory Cytokines: Interleukin-1β (IL-1β) and Interleukin-6 (IL-6), which are central players in the inflammatory response.[4]

-

Tissue Factor (TF): A primary initiator of the extrinsic coagulation cascade, which is also involved in inflammatory processes.[1][4]

The key signaling pathways inhibited by this compound include intracellular calcium mobilization, protein kinase activation, and the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs) such as ERK1/2 and p38, as well as Calcium/calmodulin-dependent protein kinase II (CaMKII).[2][5]

Quantitative Data Summary

The potency and efficacy of this compound have been quantified across various assays and species. The following tables summarize the key pharmacological data.

| Parameter | Species | Value | Description | Reference(s) |

| Ki | Human | 61 nM | Inhibitor constant for the Urotensin II Receptor (UT). | [1] |

| Monkey | 17 nM | Inhibitor constant for the Urotensin II Receptor (UT). | [1] | |

| Cat | 30 nM | Inhibitor constant for the Urotensin II Receptor (UT). | [1] | |

| Rat | 65 nM | Inhibitor constant for the Urotensin II Receptor (UT). | [1] | |

| Mouse | 56 nM | Inhibitor constant for the Urotensin II Receptor (UT). | [1] | |

| IC50 | Not Specified | 180 nM | Concentration causing 50% inhibition of UII-induced intracellular Ca2+ mobilization. | [2] |

| EC50 | Mammalian | 50 - 189 nM | Concentration causing 50% of maximal antagonism of UII's contractile action in isolated arteries and aortae. | [2] |

Signaling Pathways and Experimental Workflows

UII-Induced Inflammatory Signaling Pathway

The following diagram illustrates the signaling cascade initiated by Urotensin II (UII) binding to its receptor (UT), leading to the expression of pro-inflammatory mediators, and the inhibitory action of this compound.

Caption: UII signaling pathway and this compound inhibition.

Experimental Workflow: Monocyte-Endothelial Cell Adhesion Assay

This diagram outlines the workflow for an in vitro experiment designed to assess the effect of this compound on the adhesion of monocytes to endothelial cells, a key event in vascular inflammation.

Caption: Workflow for in vitro cell adhesion assay.

Experimental Protocols

In Vitro: Monocyte-Endothelial Cell Adhesion Assay

This protocol is based on studies investigating the effect of this compound on the inflammatory activation of endothelial cells.[4]

-

Objective: To determine if this compound can inhibit Urotensin II-induced adhesion of monocytic cells to human endothelial cells.

-

Cell Lines:

-

Human umbilical vein endothelial cells (e.g., EA.hy926)

-

Human monocytic cells (e.g., U937)

-

-

Reagents:

-

Complete culture medium for each cell line.

-

Urotensin II (UII) peptide.

-

This compound.

-

Phosphate-Buffered Saline (PBS).

-

-

Procedure:

-

Cell Seeding: Seed EA.hy926 cells into multi-well plates and culture until a confluent monolayer is formed.

-

Pre-treatment: For the inhibitor group, pre-treat the EA.hy926 cell monolayer with this compound (e.g., 1 µM) for a specified time (e.g., 30-60 minutes).

-